

# Application Note: Chromatographic Separation of Fexofenadine and Its Impurities

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Compound of Interest		
Compound Name:	Fexofenadine Impurity F	
Cat. No.:	B3111706	Get Quote

#### Introduction

Fexofenadine is a second-generation antihistamine used to treat allergy symptoms such as hay fever and urticaria.[1][2] It is the active carboxylic acid metabolite of terfenadine and functions as a selective peripheral H1 blocker.[3] During the synthesis and storage of fexofenadine, several process-related and degradation impurities can arise. The identification and quantification of these impurities are crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note provides detailed protocols and methods for the chromatographic separation of fexofenadine and its key impurities using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

#### **Key Fexofenadine Impurities**

Several related compounds and degradation products of fexofenadine have been identified. The British Pharmacopoeia lists four key impurities:

- Impurity A: Keto-fexofenadine[4][5]
- Impurity B: Meta-isomer of fexofenadine[4][5]
- Impurity C: Methyl ester of fexofenadine[4][5]
- Impurity D: Methyl ester of keto-fexofenadine[4]



In addition to these, an oxidative degradation product, N-oxide of fexofenadine, has also been identified.[6]

# **Experimental Protocols and Methodologies Method 1: Stability-Indicating RP-HPLC Method**

This method is designed for the determination of fexofenadine hydrochloride and its four main related impurities (A, B, C, and D) in pharmaceutical tablets.[4]

## **Chromatographic Conditions:**

Parameter	Value
Column	Hypersil BDS C18 (250 x 4.6 mm, 5 μm)[4][5]
Mobile Phase	Phosphate buffer: Methanol (60:40, v/v). The buffer consists of 0.05 M sodium phosphate with 0.1% 1-octane sulphonic acid sodium salt and 1% triethylamine, adjusted to pH 2.7.[4]
Flow Rate	1.5 mL/min[4]
Detection	UV at 215 nm[4]
Column Temperature	Ambient[4]
Injection Volume	20 μL
Internal Standard	Lisinopril[4]

#### Preparation of Solutions:

- Mobile Phase Preparation: Prepare a 0.05 M sodium phosphate buffer. Add 1 g of 1-octane sulphonic acid sodium salt monohydrate and 10 mL of triethylamine per liter of buffer. Adjust the pH to 2.7 with phosphoric acid. Mix 600 mL of this buffer with 400 mL of methanol. Filter and degas the final mixture.[4]
- Standard Stock Solution (Fexofenadine): Accurately weigh and dissolve an appropriate amount of fexofenadine hydrochloride reference standard in the mobile phase to obtain a





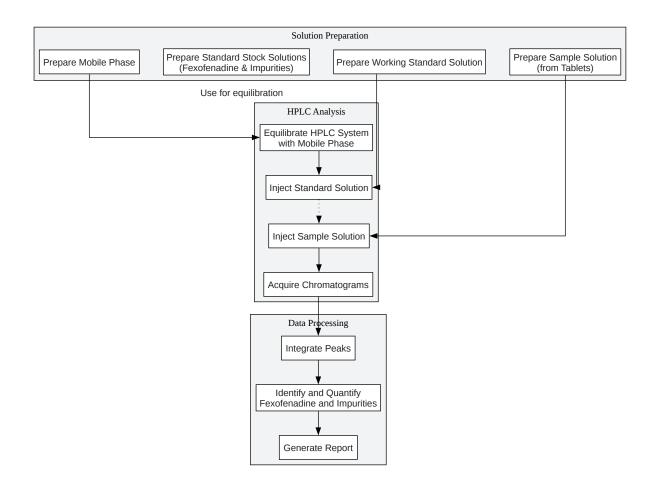


concentration of 500 µg/mL.

- Standard Stock Solution (Impurities): Prepare individual stock solutions of Impurities A, B, C, and D at a concentration of 100 μg/mL in the mobile phase.
- Working Standard Solution: Prepare a mixed working standard solution containing 50 μg/mL of fexofenadine and appropriate concentrations of each impurity by diluting the stock solutions with the mobile phase.
- Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 50 mg of fexofenadine hydrochloride into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 μm filter.[7]

Experimental Workflow for HPLC Analysis





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Caption: Workflow for the HPLC analysis of fexofenadine and its impurities.



## Method 2: Stability-Indicating RP-UPLC Method

This gradient UPLC method is suitable for the quantitative determination of process-related impurities and forced degradation products of fexofenadine HCI.[5][6]

## **Chromatographic Conditions:**

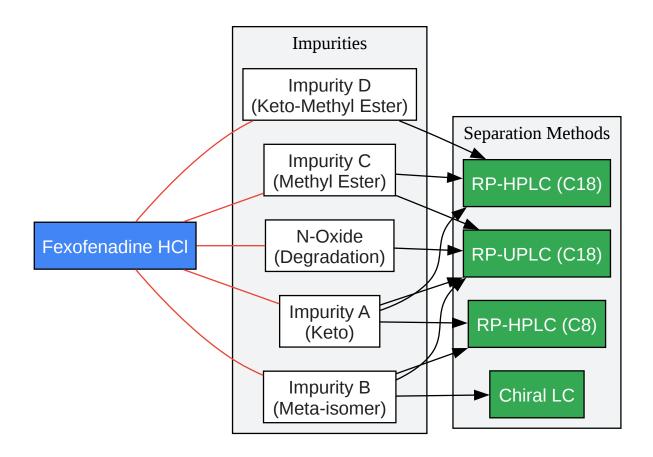
Parameter	Value
Column	Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 μm)[5][6]
Mobile Phase A	0.05% Triethylamine in water, pH adjusted to 7.0 with orthophosphoric acid[5][6]
Mobile Phase B	Water : Acetonitrile (10:90, v/v)[5][6]
Flow Rate	0.4 mL/min[5][6]
Detection	UV at 220 nm[5][6]
Column Temperature	30°C[5][6]
Injection Volume	2 μL
Gradient Program	Time (min)

## Preparation of Solutions:

- Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas both phases.
- Diluent: Use a mixture of Mobile Phase A and B in a 50:50 ratio.
- Standard and Sample Preparation: Follow similar procedures as in Method 1, using the UPLC diluent.

Logical Relationship of Impurities and Separation Methods





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Caption: Relationship between fexofenadine impurities and separation techniques.

## **Quantitative Data Summary**

Table 1: Chromatographic Performance Data



Method	Analyte	Retention Time (min)	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (μg/mL)
RP-HPLC[4]	Fexofenadine	10.72	0.1 - 50	0.02	0.05
Impurity B	11.99	0.1 - 50	0.02	0.05	_
Impurity A	14.01	0.1 - 50	0.02	0.05	
Impurity C	16.53	0.1 - 50	0.02	0.05	_
Impurity D	21.23	0.1 - 50	0.02	0.05	
RP-HPLC[8]	Fexofenadine	-	60 - 750	-	-
Impurity A	-	0.7 - 18.7	0.18	0.56	
Impurity B	-	0.7 - 18.7	0.12	0.48	_
RP-HPLC[7]	Fexofenadine	3.3	31.5 - 500	3.5	10.1

## **Forced Degradation Studies**

To establish the stability-indicating nature of the analytical method, fexofenadine is subjected to various stress conditions.[4]

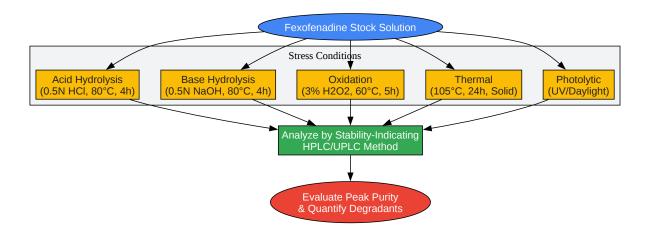
## Protocol for Forced Degradation:

- Acid Hydrolysis: Treat a fexofenadine solution (e.g., 500 µg/mL) with 0.5 N HCl and heat at 80°C for 4 hours.[4] Neutralize the solution before dilution and analysis.
- Base Hydrolysis: Treat the fexofenadine solution with 0.5 N NaOH and heat at 80°C for 4 hours.[4] Neutralize before analysis.
- Oxidative Degradation: Treat the fexofenadine solution with 3% v/v H<sub>2</sub>O<sub>2</sub> at room temperature or 60°C for 5 hours.[6][9]
- Thermal Degradation: Expose solid fexofenadine powder to a temperature of 105°C for 24 hours.[6][10]



 Photolytic Degradation: Expose a fexofenadine solution to direct daylight for one week or UV light (254 nm).[4]

Workflow for Forced Degradation Study



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Caption: Workflow of a forced degradation study for fexofenadine.

Table 2: Summary of Forced Degradation Results



Stress Condition	% Recovery of Fexofenadine	Degradation Products Observed	Reference
Acid (0.5 N HCl, 80°C, 4h)	82.51%	Three degradation peaks at tR 17.48, 19.62, 26.40 min	[4]
Base (0.5 N NaOH, 80°C, 4h)	89.54%	Two degradation peaks	[4]
Oxidation (3% H <sub>2</sub> O <sub>2</sub> , 60°C, 5h)	Significant degradation	Major unknown product (N-oxide)	[6]
Thermal (105°C, 24h)	Slight degradation	Minor degradation peaks	[6]

## Conclusion

The described HPLC and UPLC methods are demonstrated to be simple, accurate, and robust for the separation and quantification of fexofenadine and its related impurities. The stability-indicating methods are effective in separating the parent drug from its degradation products, making them suitable for routine quality control analysis and stability studies of fexofenadine in pharmaceutical formulations. The provided protocols offer a comprehensive guide for researchers and drug development professionals working with fexofenadine.

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